molecular formula C9H13NO B6234573 5-(4-methylpent-1-en-1-yl)-1,3-oxazole CAS No. 2680546-93-2

5-(4-methylpent-1-en-1-yl)-1,3-oxazole

Cat. No. B6234573
CAS RN: 2680546-93-2
M. Wt: 151.2
InChI Key:
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Description

5-(4-methylpent-1-en-1-yl)-1,3-oxazole (MMO) is a heterocyclic five-membered ring with an oxygen atom as its central atom. MMO is a versatile molecule used in a variety of scientific research applications, such as in drug synthesis, as a reagent in organic synthesis, and as a building block in the synthesis of other heterocyclic compounds. MMO has been studied extensively in the laboratory and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

5-(4-methylpent-1-en-1-yl)-1,3-oxazole has a wide range of scientific research applications. It has been used as a building block in the synthesis of drugs, as a reagent in organic synthesis, and in the synthesis of other heterocyclic compounds. 5-(4-methylpent-1-en-1-yl)-1,3-oxazole can also be used as a catalyst in organic reactions, such as the Suzuki-Miyaura cross-coupling reaction. 5-(4-methylpent-1-en-1-yl)-1,3-oxazole has also been used in the synthesis of amino acids, peptides, and nucleosides.

Mechanism of Action

5-(4-methylpent-1-en-1-yl)-1,3-oxazole has been found to interact with a variety of biological targets, including enzymes, proteins, and receptors. Its mechanism of action is not fully understood, but it is believed to interact with specific proteins and enzymes to modulate their activity. 5-(4-methylpent-1-en-1-yl)-1,3-oxazole has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the synthesis of prostaglandins, which are important modulators of inflammation.
Biochemical and Physiological Effects
5-(4-methylpent-1-en-1-yl)-1,3-oxazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the synthesis of prostaglandins, which are important modulators of inflammation. 5-(4-methylpent-1-en-1-yl)-1,3-oxazole has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, such as serotonin and dopamine. 5-(4-methylpent-1-en-1-yl)-1,3-oxazole has also been found to have anti-inflammatory, anti-tumor, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

5-(4-methylpent-1-en-1-yl)-1,3-oxazole is a versatile molecule and has a wide range of applications in the laboratory. It is relatively easy to synthesize in the laboratory and can be used in a variety of organic reactions. 5-(4-methylpent-1-en-1-yl)-1,3-oxazole is also relatively stable and has a low melting point, making it well-suited for use in lab experiments. However, 5-(4-methylpent-1-en-1-yl)-1,3-oxazole is also a relatively toxic compound and should be handled with caution.

Future Directions

5-(4-methylpent-1-en-1-yl)-1,3-oxazole has a wide range of potential applications in the laboratory and in the development of new drugs. Future research should focus on exploring the mechanism of action of 5-(4-methylpent-1-en-1-yl)-1,3-oxazole and its potential applications in drug synthesis, as well as its potential therapeutic effects. Additionally, further research should be conducted to explore the potential toxicity of 5-(4-methylpent-1-en-1-yl)-1,3-oxazole and to develop strategies to minimize its toxicity. Finally, more research should be conducted to explore the potential applications of 5-(4-methylpent-1-en-1-yl)-1,3-oxazole in other areas, such as in the synthesis of polymers and other materials.

Synthesis Methods

5-(4-methylpent-1-en-1-yl)-1,3-oxazole can be synthesized from a variety of starting materials, such as 4-methylpent-1-en-1-ol and ethyl oxazolium chloride. The reaction is carried out in anhydrous conditions, and the product is isolated via crystallization. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to promote the formation of the oxazole ring. The reaction can be further optimized by varying the reaction conditions, such as the temperature, solvent, and catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4-methylpent-1-en-1-yl)-1,3-oxazole involves the condensation of 4-methylpent-1-en-1-ol with 2-bromoacetophenone followed by cyclization with hydroxylamine hydrochloride.", "Starting Materials": [ "4-methylpent-1-en-1-ol", "2-bromoacetophenone", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: Condensation of 4-methylpent-1-en-1-ol with 2-bromoacetophenone in the presence of a base such as potassium carbonate to form 5-(4-methylpent-1-en-1-yl)-2-bromoacetophenone.", "Step 2: Treatment of 5-(4-methylpent-1-en-1-yl)-2-bromoacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form 5-(4-methylpent-1-en-1-yl)-1,3-oxazole." ] }

CAS RN

2680546-93-2

Product Name

5-(4-methylpent-1-en-1-yl)-1,3-oxazole

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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